Pent-4-ynyl trifluoromethanesulfonate
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Overview
Description
Pent-4-ynyl trifluoromethanesulfonate is a versatile chemical compound with the molecular formula C6H7F3O3S. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a pent-4-ynyl chain. This compound is widely used in organic synthesis and various scientific research applications due to its reactivity and stability.
Mechanism of Action
Target of Action
Pent-4-ynyl trifluoromethanesulfonate is a synthetic analog of S-Adenosyl-L-Methionine (SAM), and it primarily targets methyltransferases (MTases) . MTases play a crucial role in the functioning of living systems, catalyzing the methylation reactions of DNA, RNA, proteins, and small molecules .
Mode of Action
The compound interacts with its targets by acting as a methyl group donor, similar to SAM . For instance, the Pent-2-en-4-ynyl radical from the SAM analog can be transferred to histone H3 in the presence of histone H3 Dim-5 lysine methyltransferase .
Biochemical Pathways
The compound affects the methylation pathways in the cell. Methylation is involved in a large number of intracellular processes, such as gene expression regulation and protein synthesis . Disruption of MTases changes the nature of intracellular methylation processes, often leading to various diseases .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in methylation patterns. For example, the transfer of the Pent-2-en-4-ynyl radical to histone H3 can lead to changes in histone methylation, which can affect gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect its interaction with MTases . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-ynyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of pent-4-yn-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pent-4-ynyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as halogens, hydrogen halides, and boron trifluoride can be used. These reactions often require catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields pent-4-ynyl azide, while addition reactions with hydrogen halides produce haloalkenes.
Scientific Research Applications
Pent-4-ynyl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Catalysis: The compound is used in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Pent-4-ynyl methanesulfonate
- Pent-4-ynyl benzenesulfonate
- Pent-4-ynyl toluenesulfonate
Uniqueness
Pent-4-ynyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity and stability compared to other sulfonate esters. This makes it particularly useful in reactions requiring strong electrophiles and good leaving groups .
Properties
IUPAC Name |
pent-4-ynyl trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3S/c1-2-3-4-5-12-13(10,11)6(7,8)9/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCDHUKIXZLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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